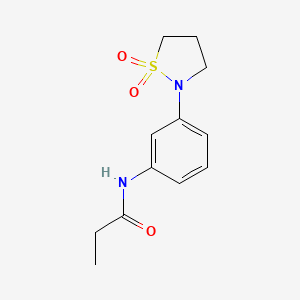

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-12(15)13-10-5-3-6-11(9-10)14-7-4-8-18(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNLDVYZMOLXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical transformations. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Research has indicated that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that compounds with similar dioxidoisothiazolidine structures have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have reported mean growth inhibition (GI50) values indicating potent antitumor activity against human tumor cells .

- Antimicrobial Properties: Compounds containing isothiazolidine rings have demonstrated antibacterial and antifungal activities. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Applications in Drug Development

The compound's structural features make it a candidate for drug development, particularly in the following areas:

- Cancer Therapy: The ability of similar compounds to inhibit tumor growth positions N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide as a potential lead compound for the development of new anticancer agents.

- Inhibition of Protein Kinases: Research has highlighted the potential of dioxidoisothiazolidine derivatives as inhibitors of specific protein kinases involved in cancer progression and other diseases. This suggests that the compound may be useful in designing targeted therapies for conditions mediated by these kinases .

- Anti-inflammatory Agents: Given the role of isothiazolidine derivatives in modulating inflammatory pathways, this compound could be explored for its anti-inflammatory properties, potentially leading to new treatments for autoimmune diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against tumor cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Case Study 1: Anticancer Efficacy

A study evaluating related compounds showed that those with isothiazolidine structures exhibited significant growth inhibition across multiple cancer cell lines. The most potent analogs achieved GI50 values below 20 µM, indicating strong potential for further development .

Case Study 2: Antimicrobial Testing

In vitro assays demonstrated that derivatives of dioxidoisothiazolidine displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The phenyl and propionamide groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Selected Compounds

Key Comparisons

Functional Group Influence on Reactivity and Stability

- The sulfone group in the target compound likely enhances polarity and oxidative stability compared to 3-chloro-N-phenyl-phthalimide (chloro + phthalimide), which is prone to nucleophilic substitution due to its electron-withdrawing chloro group .

- Propanil (3,4-dichlorophenylpropanamide) relies on its dichloro substitution for herbicidal activity via inhibition of photosystem II, whereas the target compound’s isothiazolidine sulfone may confer distinct bioactivity or environmental persistence .

Synthetic Accessibility

- The target compound may be synthesized via nucleophilic substitution similar to 4-chloromethylpyrazole derivatives (e.g., reaction of chloromethyl intermediates with propionamide). However, the bulky isothiazolidine sulfone group could reduce reaction yields compared to simpler analogs like Propanil .

In contrast, 3-chloro-N-phenyl-phthalimide exhibits high thermal stability, making it suitable for polymer synthesis .

Biological Activity

- While Propanil acts as a herbicide, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide could exhibit broader pesticidal or pharmaceutical activity due to sulfone-related enzyme inhibition (e.g., similar to sulfonylurea herbicides) .

Research Findings and Limitations

- Evidence Gaps : Direct data on the target compound’s synthesis or bioactivity are absent in the provided sources. Comparisons rely on structural analogs and reaction mechanisms (e.g., nucleophilic substitutions in ).

- Contradictions : Chlorinated derivatives () prioritize electronic effects for reactivity, whereas sulfones may favor steric interactions. Further experimental validation is required to resolve these differences.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide involves a series of chemical reactions that typically include the formation of isothiazolidine derivatives. The synthetic pathway generally employs a combination of electrophilic aromatic substitution and amide coupling techniques to yield the final product.

Research indicates that compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide exhibit significant biological activities, particularly as inhibitors of various enzymes and ion channels. Notably, studies have shown potent inhibitory effects against Kv1.3 potassium channels, which are implicated in various autoimmune diseases and inflammatory responses .

In Vitro Studies

In vitro assays have demonstrated that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide and its analogs can inhibit Kv1.3 with potency comparable to established inhibitors like PAP-1. The IonWorks patch clamp assay has been utilized to assess these inhibitory effects quantitatively .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

- Study 1 : A series of substituted benzamide analogs were synthesized and tested for Kv1.3 inhibition. Among these, specific compounds showed similar potency to known inhibitors, suggesting that modifications in structure can lead to enhanced biological activity .

- Study 2 : The compound's ability to modulate immune responses was evaluated in cellular models. Results indicated that it could significantly reduce pro-inflammatory cytokine production in activated T-cells, highlighting its potential as an anti-inflammatory agent .

Data Table: Comparative Biological Activity

| Compound Name | Target Enzyme/Channel | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide | Kv1.3 | 0.5 | |

| PAP-1 | Kv1.3 | 0.4 | |

| Compound 13i | Kv1.3 | 0.6 | |

| Compound 13rr | Kv1.3 | 0.7 |

Toxicity and Safety Profile

Initial assessments indicate that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide exhibits low cytotoxicity in vitro, making it a promising candidate for further development in therapeutic applications . Hemolysis assays and other cytotoxicity tests have shown favorable results compared to conventional cytotoxic agents.

Q & A

Basic: What are the optimal synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Ring formation : The isothiazolidin-1,1-dioxide moiety is constructed via cyclization of a thioamide precursor under oxidative conditions (e.g., using H₂O₂ or m-CPBA) .

- Coupling reactions : The phenylpropionamide group is introduced via amide bond formation, often using coupling agents like EDC/HOBt in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures purity, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (≥95% purity) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog synthesis : Modify the isothiazolidin ring (e.g., substituents at N2 or C3), phenyl ring (e.g., halogenation at para/meta positions), or propionamide chain (e.g., alkyl/aryl substitutions) .

- Biological assays : Test analogs against kinase panels (e.g., Akt, DNA-PK) and cancer cell lines (e.g., MCF-7, HepG2) using IC₅₀ determinations .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like EGFR or PARP .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural elucidation : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) and FTIR (C=O stretch at ~1650 cm⁻¹) .

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient; retention time ~12–14 min) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (theoretical m/z: calculated via ChemDraw) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to control assays) and assess variables like cell line origin (e.g., ATCC vs. non-ATCC) or solvent (DMSO concentration ≤0.1%) .

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics to rule out false positives .

- Statistical modeling : Apply multivariate regression to identify confounding factors (e.g., serum content in cell media) .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- ADME prediction : Use QSAR models (e.g., SwissADME) to estimate logP (target ~2–3 for blood-brain barrier penetration) and CYP450 inhibition .

- Toxicity profiling : Apply ProTox-II for hepatotoxicity predictions and Ames test simulations for mutagenicity .

- Molecular dynamics : Simulate binding stability (e.g., GROMACS) to assess target residence time and off-target risks .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:

- Kinase inhibition : Prioritize kinases like Akt or DNA-PK based on structural similarity to known inhibitors (e.g., Akt Inhibitor XV) .

- Antimicrobial targets : Screen for FabH (bacterial fatty acid synthase) or fungal CYP51 inhibition via enzymatic assays .

- Cancer targets : Evaluate pro-apoptotic activity via caspase-3/7 activation assays in leukemia cells (e.g., Jurkat) .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Methodological Answer:

- Process intensification : Use flow chemistry for exothermic steps (e.g., ring closure) to improve temperature control and reduce byproducts .

- Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation steps to maximize efficiency (yield >80%) .

- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Basic: What solvents are optimal for recrystallization to ensure high purity?

Methodological Answer:

- Solvent selection : Ethanol (for polar impurities) or ethyl acetate/hexane mixtures (for non-polar byproducts) .

- Gradient cooling : Slowly reduce temperature from 60°C to 4°C to promote crystal formation.

- Purity validation : Confirm via melting point (mp ~180–185°C) and HPLC retention time matching .

Advanced: What in vivo models are appropriate for evaluating therapeutic efficacy?

Methodological Answer:

- Oncology : Use xenograft models (e.g., HCT-116 colorectal tumors in nude mice) with bioluminescent imaging to track tumor regression .

- Antimicrobials : Employ neutropenic murine thigh infection models with Pseudomonas aeruginosa .

- PK/PD analysis : Measure plasma half-life (t½) via LC-MS/MS and correlate with efficacy endpoints (e.g., tumor volume reduction ≥50%) .

Advanced: How does the 1,1-dioxidoisothiazolidin moiety influence bioactivity compared to non-sulfonated analogs?

Methodological Answer:

- Electrophilicity : The sulfone group increases electron-withdrawing effects, enhancing interactions with catalytic lysine residues in kinases (e.g., via hydrogen bonding) .

- Metabolic stability : Compare microsomal stability (human liver microsomes) of sulfonated vs. non-sulfonated analogs; sulfones resist CYP450 oxidation .

- Crystallographic evidence : Solve co-crystal structures (e.g., with Akt) to visualize sulfone-mediated binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.